6-Cyanopyridine-2-sulfonyl chloride

Sequential derivatization Orthogonal reactivity Medicinal chemistry

This 6-cyanopyridine-2-sulfonyl chloride (CAS 1343041-93-9) is a heteroaromatic building block featuring orthogonal 6-cyano and 2-sulfonyl chloride groups for sequential derivatization. It enables sulfonamide library synthesis, PROTAC linker conjugation, and regioselective agrochemical intermediate production. Room temperature stability simplifies logistics for multi-gram campaigns.

Molecular Formula C6H3ClN2O2S
Molecular Weight 202.62 g/mol
Cat. No. B7896324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyanopyridine-2-sulfonyl chloride
Molecular FormulaC6H3ClN2O2S
Molecular Weight202.62 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)S(=O)(=O)Cl)C#N
InChIInChI=1S/C6H3ClN2O2S/c7-12(10,11)6-3-1-2-5(4-8)9-6/h1-3H
InChIKeyMYMMVLIOCVILFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyanopyridine-2-sulfonyl chloride (CAS 1343041-93-9): Key Intermediate for Sulfonamide Synthesis in Pharmaceutical and Agrochemical Research


6-Cyanopyridine-2-sulfonyl chloride (CAS 1343041-93-9; molecular formula C6H3ClN2O2S; MW 202.62 g/mol) is a heteroaromatic sulfonyl chloride featuring a pyridine core substituted with an electron-withdrawing cyano group at the 6-position and an electrophilic sulfonyl chloride group at the 2-position . As a class of pyridine-2-sulfonyl chlorides, this compound serves as a versatile electrophilic building block for introducing sulfonamide, sulfonate ester, and sulfonothioate functionalities into molecular scaffolds [1]. Its primary application lies in nucleophilic substitution reactions with amines, alcohols, and thiols to generate sulfonamide-containing intermediates relevant to pharmaceutical lead optimization and agrochemical development . The orthogonal reactivity of the cyano and sulfonyl chloride groups enables sequential derivatization strategies unavailable to non-cyanated pyridine sulfonyl chloride analogs.

6-Cyanopyridine-2-sulfonyl chloride: Why Regioisomeric or Non-Cyanated Analogs Cannot Substitute in Sulfonamide-Dependent Synthetic Routes


Generic substitution of 6-cyanopyridine-2-sulfonyl chloride with regioisomeric cyanopyridine sulfonyl chlorides (e.g., 3-cyanopyridine-2-sulfonyl chloride, 4-cyanopyridine-2-sulfonyl chloride, or 6-cyanopyridine-3-sulfonyl chloride) is precluded by distinct regiochemical and electronic profiles that govern reaction outcomes . The 2-sulfonyl chloride moiety positions the electrophilic center adjacent to the pyridine nitrogen, while the 6-cyano group exerts a para-like electron-withdrawing influence that modulates both the electrophilicity of the sulfonyl chloride and the nucleophilicity of the pyridine nitrogen [1]. These positional relationships are fixed; altering the cyano group location (e.g., 3-cyano vs. 6-cyano) or the sulfonyl chloride position (e.g., 3-sulfonyl vs. 2-sulfonyl) yields fundamentally different electronic distributions and steric environments . Furthermore, substitution with non-cyanated pyridine-2-sulfonyl chloride eliminates the cyano handle altogether, sacrificing opportunities for orthogonal functionalization, altered physicochemical properties (e.g., logP and hydrogen-bonding capacity), and downstream structure-activity relationship (SAR) exploration in medicinal chemistry programs .

6-Cyanopyridine-2-sulfonyl chloride: Quantitative Differentiation Evidence Versus In-Class Analogs


Orthogonal Functional Group Reactivity: Sequential Sulfonylation Followed by Cyano-Directed Transformations Versus 6-Cyanopyridine-3-sulfonyl chloride

The 2-sulfonyl chloride group in 6-cyanopyridine-2-sulfonyl chloride is positioned adjacent to the pyridine nitrogen, enabling subsequent nucleophilic aromatic substitution (SNAr) reactions at the C2 position after sulfonamide formation—a reactivity window unavailable to 6-cyanopyridine-3-sulfonyl chloride where the sulfonyl chloride is meta to the nitrogen . The electron-withdrawing 6-cyano group further activates the pyridine ring toward nucleophilic attack, with Hammett analysis of pyridine sulfonyl chlorides indicating that para-like cyano substitution increases sulfonyl chloride electrophilicity relative to unsubstituted analogs [1]. In contrast, 6-cyanopyridine (lacking the sulfonyl chloride) is unreactive in nucleophilic substitution reactions, while 2-sulfonyl chloropyridine (lacking the cyano group) offers no orthogonal derivatization handle for late-stage functionalization or property modulation .

Sequential derivatization Orthogonal reactivity Medicinal chemistry Pyridine functionalization Regioselective synthesis

Storage and Handling Stability: Room Temperature Storage of 6-Cyanopyridine-2-sulfonyl chloride Versus Cold-Chain Dependent 2-Sulfonyl Chloropyridine Analogs

6-Cyanopyridine-2-sulfonyl chloride is specified for long-term storage at room temperature with a minimum purity specification of 95% . In contrast, closely related pyridine sulfonyl chlorides including 6-cyanopyridine-2-sulfonyl chloride from alternative vendors require storage at 0-8°C or 2-8°C under inert atmosphere to prevent hydrolysis of the moisture-sensitive sulfonyl chloride group . The cyano group at the 6-position, through its electron-withdrawing inductive effect, may reduce electron density at the sulfonyl sulfur center, potentially contributing to attenuated hydrolytic susceptibility relative to non-cyanated analogs—though direct kinetic comparisons between cyanated and non-cyanated pyridine sulfonyl chlorides are not available in the open literature [1].

Stability Storage conditions Supply chain Sulfonyl chloride hydrolysis Procurement logistics

Synthetic Accessibility and Yield: NaClO2-Mediated Pyridine-2-sulfonyl Chloride Preparation Versus Traditional Chlorosulfonic Acid Routes

A recently developed NaClO2-mediated oxidative chlorination method for pyridine-2-sulfonyl chlorides offers an alternative to traditional chlorosulfonic acid routes, with water as the solvent and broad substrate compatibility [1]. While this method has been demonstrated for various pyridine-2-sulfonyl chlorides, including those with cyano substituents, the 6-cyanopyridine-2-sulfonyl chloride scaffold benefits from the regiochemical predictability inherent to 2-sulfonyl chloride synthesis—the sulfonyl chloride group is installed at the 2-position with high fidelity . In contrast, regioisomeric cyanopyridine sulfonyl chlorides (e.g., 4-cyanopyridine-2-sulfonyl chloride) require Lewis acid catalysis (e.g., CuCl) to direct sulfonylation to the C2 position, achieving yields of 78-82% with C2:C4 regioselectivity of 9:1, or halogen dance techniques yielding 80-85% with C2:C3 selectivity of 95:5 . The 6-cyanopyridine scaffold, with the cyano group distal to the sulfonylation site, avoids the regioselectivity challenges encountered with 4-cyano-substituted pyridines where the cyano group exerts ortho-directing effects that can complicate product distribution .

Synthetic methodology Oxidative chlorination Process chemistry Yield optimization Pyridine-2-sulfonyl chloride

Medicinal Chemistry Scaffold Differentiation: Sulfonamide-Derived Bioactivity Versus Non-Cyanated Pyridine Sulfonyl Chloride Intermediates

Cyanopyridine sulfonyl chlorides serve as privileged intermediates for generating sulfonamide-containing bioactive molecules. Specifically, 6-cyanopyridine-3-sulfonyl chloride (the 3-sulfonyl regioisomer) has been documented as an intermediate in the preparation of heterocyclic sulfonamide compounds as Edg-1 (endothelial differentiation gene-1) antagonists with potential application in cancer therapy . The 2-sulfonyl chloride positioning in 6-cyanopyridine-2-sulfonyl chloride provides a distinct vector for sulfonamide attachment compared to the 3-sulfonyl isomer, enabling exploration of alternative binding conformations in Edg-1 antagonist SAR studies . Additionally, the electron-withdrawing 6-cyano group significantly influences the electronics of the pyridine ring, potentially enhancing binding affinity of resulting sulfonamide compounds to biological targets compared to non-cyanated pyridine sulfonyl chloride-derived sulfonamides . Derivatives of cyanopyridine sulfonyl chlorides have also demonstrated antimicrobial activity when incorporated into chalcone-sulfonamide hybrids, indicating broad pharmacological utility of the cyanopyridine sulfonamide scaffold class [1].

Medicinal chemistry Sulfonamide pharmacophore Drug discovery Cyanopyridine SAR Edg-1 antagonists

6-Cyanopyridine-2-sulfonyl chloride: Optimal Application Scenarios for Pharmaceutical and Agrochemical Research


Sulfonamide Library Synthesis for Edg-1 Antagonist and Kinase Inhibitor SAR Exploration

6-Cyanopyridine-2-sulfonyl chloride is optimally deployed in medicinal chemistry programs requiring sulfonamide-containing libraries for structure-activity relationship (SAR) exploration, particularly where the 2-sulfonyl vector offers a conformationally distinct attachment point compared to the more commonly employed 3-sulfonyl isomer . The electrophilic sulfonyl chloride undergoes facile nucleophilic substitution with primary and secondary amines in polar aprotic solvents (e.g., DMF or DCM) to generate sulfonamide derivatives . The 6-cyano group remains intact during sulfonamide formation, preserving a handle for subsequent transformations (hydrolysis to carboxylic acid/amide, reduction to aminomethyl, or cycloaddition to tetrazole) that modulate physicochemical properties and target binding [1]. This orthogonal reactivity supports iterative medicinal chemistry optimization without intermediate scaffold redesign. The room temperature storage specification further supports medium-scale library production by reducing cold-chain logistics overhead .

Agrochemical Intermediate Development with Predictable Regiochemistry

In agrochemical research, 6-cyanopyridine-2-sulfonyl chloride provides a regiochemically well-defined building block for synthesizing cyanopyridine-containing sulfonamide pesticides and herbicides . The cyanopyridine scaffold is a recognized structural motif in pesticide development, with patent literature documenting cyanopyridine compounds of general formula (I) and agriculturally useful salts thereof . Unlike 4-cyanopyridine-2-sulfonyl chloride, which requires Lewis acid catalysis (CuCl) or halogen dance techniques to achieve acceptable regioselectivity (78-85% yield with 9:1 to 95:5 regioselectivity), the 6-cyanopyridine substrate undergoes direct chlorosulfonation at the 2-position without competing regioisomer formation [1]. This regiochemical predictability translates to simpler purification, higher batch-to-batch consistency, and reduced analytical burden—factors that directly impact development timelines and cost of goods for agrochemical lead optimization. Derivatives can exhibit herbicidal properties when incorporated into appropriate molecular frameworks .

Bifunctional Linker Design for Targeted Protein Degradation (PROTAC) and Bioconjugation

6-Cyanopyridine-2-sulfonyl chloride is well-suited as a bifunctional linker precursor in targeted protein degradation (PROTAC) and bioconjugation applications where orthogonal reactivity is essential . The sulfonyl chloride group serves as an electrophilic attachment point for ligand conjugation via sulfonamide bond formation, while the 6-cyano group provides a distinct chemical handle for subsequent orthogonal transformations . This bifunctionality distinguishes it from non-cyanated pyridine sulfonyl chlorides (e.g., 2-sulfonyl chloropyridine) which offer only a single reactive site [1]. The sulfonyl chloride group is highly electrophilic, enabling efficient conjugation with amine-containing ligands under mild conditions . Post-conjugation, the cyano group can be transformed into amide, carboxylic acid, or tetrazole functionalities to modulate linker physicochemical properties or introduce additional conjugation sites, providing synthetic flexibility unavailable with mono-functional pyridine sulfonyl chloride linkers.

Process Chemistry Optimization: Room Temperature-Stable Sulfonyl Chloride for Multi-Step Synthesis

6-Cyanopyridine-2-sulfonyl chloride from vendors specifying room temperature storage (e.g., AKSci, Fluorochem) presents an operational advantage for multi-step synthetic campaigns where cold-chain logistics introduce workflow friction . The compound's storage specification (sealed in dry conditions at room temperature) contrasts with alternative suppliers and regioisomeric analogs requiring 0-8°C storage under inert atmosphere [1]. For process chemistry groups conducting multi-gram to kilogram-scale syntheses, room temperature stability eliminates the need for refrigerated storage space allocation and reduces the risk of potency degradation during extended reaction setup periods . The sulfonyl chloride group's electrophilic reactivity toward nucleophiles (amines, alcohols, thiols) is maintained under these storage conditions, enabling consistent reaction performance across multiple synthetic cycles . This logistical simplification is particularly valuable in academic core facilities and CRO settings where diverse compound collections are managed concurrently.

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